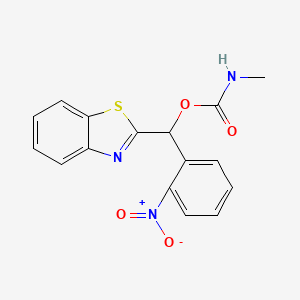
(1,3-Benzothiazol-2-yl-(2-nitrophenyl)methyl) N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-Benzothiazol-2-yl-(2-nitrophenyl)methyl) N-methylcarbamate is a complex organic compound that features a benzothiazole ring fused with a nitrophenyl group and a carbamate moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium metabisulfite .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to streamline the process and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
(1,3-Benzothiazol-2-yl-(2-nitrophenyl)methyl) N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include dimethylformamide (DMF), sodium metabisulfite, and hydrogen peroxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
(1,3-Benzothiazol-2-yl-(2-nitrophenyl)methyl) N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
Mécanisme D'action
The mechanism of action of (1,3-Benzothiazol-2-yl-(2-nitrophenyl)methyl) N-methylcarbamate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction disrupts various cellular processes, leading to the compound’s antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro[1,1′-biphenyl]-4-yl)propanamide: This compound shares the benzothiazole core but differs in its substituents, leading to different biological activities.
N-(Benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These derivatives exhibit anti-inflammatory properties and are structurally similar but have different pharmacological profiles.
Uniqueness
(1,3-Benzothiazol-2-yl-(2-nitrophenyl)methyl) N-methylcarbamate is unique due to its combination of a benzothiazole ring, nitrophenyl group, and carbamate moiety. This unique structure imparts a wide range of biological activities, making it a versatile compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
104030-04-8 |
|---|---|
Formule moléculaire |
C16H13N3O4S |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
[1,3-benzothiazol-2-yl-(2-nitrophenyl)methyl] N-methylcarbamate |
InChI |
InChI=1S/C16H13N3O4S/c1-17-16(20)23-14(10-6-2-4-8-12(10)19(21)22)15-18-11-7-3-5-9-13(11)24-15/h2-9,14H,1H3,(H,17,20) |
Clé InChI |
HNKVIQQHMKGPTE-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC(C1=CC=CC=C1[N+](=O)[O-])C2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


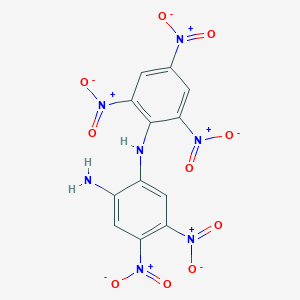
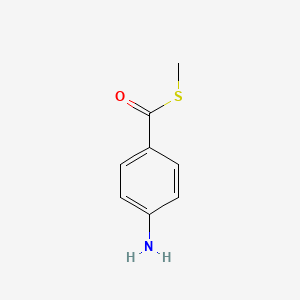
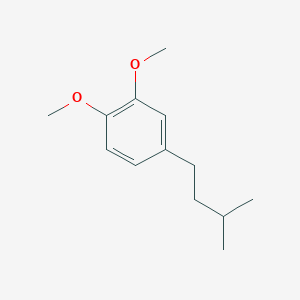
![1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine](/img/structure/B14330259.png)
![2-[(Chloroethynyl)sulfanyl]-2-methylpropane](/img/structure/B14330262.png)
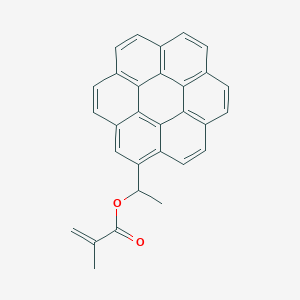
![1H-Isoindole-1,3(2H)-dione, 2-[(4-methoxyphenyl)amino]-](/img/structure/B14330269.png)


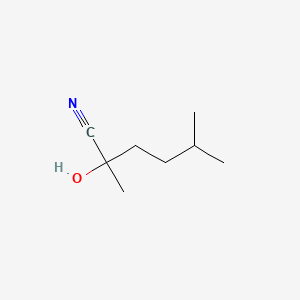
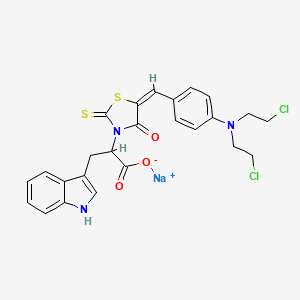
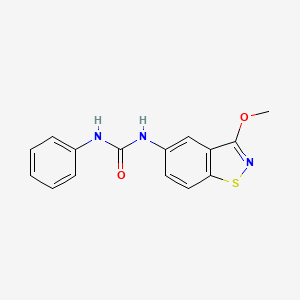
![1-[(Decylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14330308.png)
![1-Phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14330314.png)
